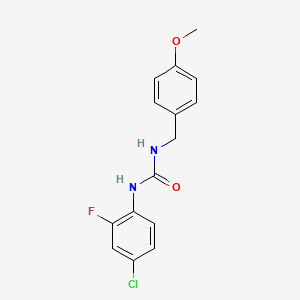

![molecular formula C23H20N4OS2 B4726052 N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B4726052.png)

N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiadiazole derivatives involves reactions that typically start from acylazides, interacting with amino-thiadiazoles or other related compounds. For instance, Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) synthesized novel derivatives by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, indicating a method that could be relevant for the synthesis of N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea derivatives (Song et al., 2006).

Molecular Structure Analysis

The molecular structure and crystallography of related thiadiazole compounds have been detailed, as in the work by Li-Qiao Shi (2011), where N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea was synthesized and its structure determined by single-crystal X-ray diffraction. Such studies highlight the coplanar configuration of the urea group with the thiadiazole and adjacent phenyl rings, a feature that might be shared by this compound (Li-Qiao Shi, 2011).

Chemical Reactions and Properties

The chemical reactivity of thiadiazole derivatives, including possible reactions under microwave irradiation, has been explored by researchers like Quan Zheng-jun (2007). Such studies provide insights into the reactions thiadiazole compounds can undergo, including their behavior under various conditions, which is crucial for understanding the chemical properties of this compound (Quan Zheng-jun, 2007).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, of thiadiazole derivatives can be deduced from the detailed structural analysis, as seen in the works by Dani et al. (2013) and Xin-jian Song et al. (2008), who examined the crystal structures and found that these compounds often crystallize in specific space groups with unique hydrogen bonding patterns. Such information is vital for predicting the behavior of this compound in various solvents and under different physical conditions (Dani et al., 2013); (Xin-jian Song et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity with various agents, stability, and interaction with biological targets, can be inferred from synthesis and bioactivity studies. For example, Shankar et al. (2017) explored the synthesis and evaluated the antimicrobial activity of related urea derivatives, offering a glimpse into the potential biological interactions and chemical stability of this compound (Shankar et al., 2017).

Wirkmechanismus

Target of Action

The primary target of this compound is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .

Mode of Action

The compound has been identified as a selective STAT3 inhibitor . It directly binds to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, which plays a crucial role in the proliferation and survival of cancer cells .

Pharmacokinetics

This suggests that it has sufficient bioavailability to exert its effects in the body .

Result of Action

The compound exhibits antiproliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo antitumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .

Eigenschaften

IUPAC Name |

1-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4OS2/c1-16-11-13-18(14-12-16)24-22(28)25-23-27-26-21(30-23)19-9-5-6-10-20(19)29-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H2,24,25,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWZFRPHIMETMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

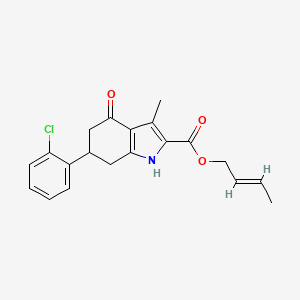

![4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4725989.png)

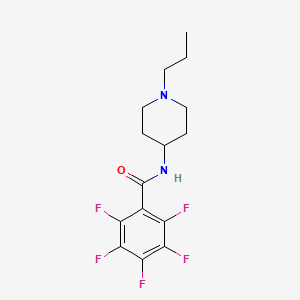

![7-butyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4725991.png)

![4-[(4-tert-butylphenyl)sulfonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4725997.png)

![5-cyclopropyl-N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4726017.png)

![1-butyl-6-cyclopropyl-3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4726020.png)

![2-(4-nitrophenoxy)-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]propanamide](/img/structure/B4726026.png)

![2,6-dimethyl-4-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B4726044.png)

![8-methoxy-4,4-dimethyl-5-(2-propylpentanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4726047.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-4,5-diethyl-4H-1,2,4-triazole](/img/structure/B4726057.png)

![N-{3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4726071.png)

![2-{5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4726075.png)